molecular formula C16H17BrN2OS B4954069 (5-BROMO-2-THIENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE

(5-BROMO-2-THIENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE

Cat. No.: B4954069
M. Wt: 365.3 g/mol
InChI Key: MGIUCVQNIXTLAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-BROMO-2-THIENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE is a useful research compound. Its molecular formula is C16H17BrN2OS and its molecular weight is 365.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(5-bromo-2-thienyl)carbonyl]-4-(2-methylphenyl)piperazine is 364.02450 g/mol and the complexity rating of the compound is 373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-BROMO-2-THIENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE typically involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with 4-(2-methylphenyl)piperazine in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(5-BROMO-2-THIENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(5-BROMO-2-THIENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-BROMO-2-THIENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. In the case of its use as an intermediate for Canagliflozin, it inhibits the sodium-dependent glucose co-transporter 2 (SGLT2), thereby reducing glucose reabsorption in the kidneys and lowering blood glucose levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-BROMO-2-THIENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE is unique due to its specific structural features that make it a valuable intermediate in the synthesis of various pharmaceuticals. Its ability to undergo multiple types of chemical reactions also adds to its versatility in organic synthesis.

Properties

IUPAC Name

(5-bromothiophen-2-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2OS/c1-12-4-2-3-5-13(12)18-8-10-19(11-9-18)16(20)14-6-7-15(17)21-14/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIUCVQNIXTLAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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